An In-depth Technical Guide to the Synthesis of Tert-butyl 2-morpholin-2-ylethylcarbamate
An In-depth Technical Guide to the Synthesis of Tert-butyl 2-morpholin-2-ylethylcarbamate
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for Tert-butyl 2-morpholin-2-ylethylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each step is detailed with expert insights into the rationale behind procedural choices, reaction mechanisms, and in-depth experimental protocols. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust and reproducible methodology.
Introduction: The Significance of the Morpholine Moiety and Amine Protecting Groups
The morpholine heterocycle is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby favorably influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The target molecule, Tert-butyl 2-morpholin-2-ylethylcarbamate, combines this privileged scaffold with a protected primary amine, making it a versatile intermediate for further elaboration in complex molecule synthesis.
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis.[2][3] Its stability under a broad range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[4] This guide will detail a logical and efficient pathway to construct the target molecule, leveraging key transformations in heterocyclic chemistry and protecting group strategies.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the carbamate linkage, revealing the key intermediate, 2-(morpholin-2-yl)ethan-1-amine . This intermediate, however, is not readily commercially available and requires a multi-step synthesis. A plausible forward synthesis, therefore, involves the construction of the C2-substituted morpholine ring, followed by functional group manipulation to install the ethylamine sidechain, and concluding with the N-Boc protection.
The proposed synthetic pathway commences with the synthesis of a protected 2-(hydroxymethyl)morpholine derivative, which serves as a versatile precursor for the elaboration of the C2-sidechain.
Caption: Retrosynthetic analysis of Tert-butyl 2-morpholin-2-ylethylcarbamate.
Synthesis Pathway and Experimental Protocols
The forward synthesis is divided into two main stages: the synthesis of the key amine intermediate, N-Benzyl-2-(2-aminoethyl)morpholine , followed by its N-Boc protection and subsequent debenzylation.
Stage 1: Synthesis of N-Benzyl-2-(2-aminoethyl)morpholine
This stage focuses on the construction of the morpholine ring and the elaboration of the C2 sidechain.
Caption: Synthetic route to the key intermediate, N-Benzyl-2-(2-aminoethyl)morpholine.
Step 1.1: Synthesis of (S)-N-Benzyl-2-(hydroxymethyl)morpholine
The synthesis begins with the reaction of N-benzylethanolamine with (R)-epichlorohydrin, followed by in-situ cyclization to form the morpholine ring. This method provides a reliable route to the chiral 2-hydroxymethylmorpholine precursor.[5]
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Rationale: The use of chiral epichlorohydrin allows for the stereoselective synthesis of the morpholine derivative. N-benzylethanolamine is a readily available starting material, and the reaction proceeds in a one-pot fashion, making it efficient.
Experimental Protocol:
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To a stirred solution of N-benzylethanolamine (1.0 eq) in a mixture of water and 2-propanol, add (R)-epichlorohydrin (1.05 eq) at room temperature.
-
Stir the mixture overnight.
-
Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (Et₄NOH) (1.3 eq) and continue stirring for 4 hours.
-
Quench the reaction by adding 1 M HCl to adjust the pH to approximately 9.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
| Reagent | Molar Eq. |
| N-Benzylethanolamine | 1.0 |
| (R)-Epichlorohydrin | 1.05 |
| Tetraethylammonium hydroxide (35% aq.) | 1.3 |
| 1 M Hydrochloric Acid | As needed |
| Dichloromethane | Solvent |
Step 1.2: Mesylation of (S)-N-Benzyl-2-(hydroxymethyl)morpholine
The primary alcohol is activated by conversion to its mesylate, a good leaving group for subsequent nucleophilic substitution.
-
Rationale: Mesylation is a standard and high-yielding method for activating primary alcohols. Methanesulfonyl chloride is a readily available and reactive reagent.
Experimental Protocol:
-
Dissolve (S)-N-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
Step 1.3: One-Carbon Homologation via Cyanide Displacement
The mesylate is displaced by cyanide to introduce a nitrile group, extending the side chain by one carbon.
-
Rationale: The displacement of a mesylate with cyanide is a classic and efficient method for carbon-carbon bond formation and introduction of a nitrogen precursor.
Experimental Protocol:
-
Dissolve the crude mesylate from the previous step (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.
Step 1.4: Reduction of the Nitrile to the Primary Amine
The nitrile is reduced to the corresponding primary amine, yielding the key intermediate (S)-N-Benzyl-2-(2-aminoethyl)morpholine .
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield. Alternatively, catalytic hydrogenation over Raney Nickel can be employed for a milder reduction.
Experimental Protocol (using LiAlH₄):
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
Stage 2: Synthesis of Tert-butyl 2-morpholin-2-ylethylcarbamate
This stage involves the protection of the newly formed primary amine and the removal of the N-benzyl group.
Caption: Final steps in the synthesis of Tert-butyl 2-morpholin-2-ylethylcarbamate.
Step 2.1: N-Boc Protection of the Primary Amine
The primary amine of the side chain is selectively protected using di-tert-butyl dicarbonate.
-
Rationale: The primary amine is more sterically accessible and generally more nucleophilic than the tertiary amine of the morpholine ring, allowing for selective protection under controlled conditions.
Experimental Protocol:
-
Dissolve the crude amine from the previous step (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N) (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2.2: Debenzylation to Yield the Final Product
The N-benzyl group is removed via catalytic hydrogenation to afford the final product, Tert-butyl 2-morpholin-2-ylethylcarbamate.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the removal of N-benzyl groups. The reaction conditions are typically mild and do not affect the Boc protecting group.
Experimental Protocol:
-
Dissolve the Boc-protected intermediate (1.0 eq) in methanol (MeOH).
-
Add 10% Palladium on carbon (Pd/C) (10 mol %) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, Tert-butyl 2-morpholin-2-ylethylcarbamate. The product can be purified by column chromatography if necessary.
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1.1 | N-Benzylethanolamine | (R)-Epichlorohydrin, Et₄NOH | (S)-N-Benzyl-2-(hydroxymethyl)morpholine | 80-90 |
| 1.2 | (S)-N-Benzyl-2-(hydroxymethyl)morpholine | MsCl, Et₃N | (S)-N-Benzyl-2-((mesyloxy)methyl)morpholine | 90-95 |
| 1.3 | (S)-N-Benzyl-2-((mesyloxy)methyl)morpholine | NaCN | (S)-N-Benzyl-2-(cyanomethyl)morpholine | 75-85 |
| 1.4 | (S)-N-Benzyl-2-(cyanomethyl)morpholine | LiAlH₄ | (S)-N-Benzyl-2-(2-aminoethyl)morpholine | 70-80 |
| 2.1 | (S)-N-Benzyl-2-(2-aminoethyl)morpholine | (Boc)₂O, Et₃N | Tert-butyl (S)-2-(N-benzylmorpholin-2-yl)ethylcarbamate | 85-95 |
| 2.2 | Tert-butyl (S)-2-(N-benzylmorpholin-2-yl)ethylcarbamate | H₂, Pd/C | Tert-butyl (S)-2-morpholin-2-ylethylcarbamate | 90-98 |
Conclusion
This technical guide has outlined a comprehensive and robust synthetic pathway for the preparation of Tert-butyl 2-morpholin-2-ylethylcarbamate. By leveraging established and reliable chemical transformations, this multi-step synthesis provides a clear route from readily available starting materials to a valuable building block for drug discovery and development. The detailed experimental protocols and the rationale behind the strategic choices are intended to empower researchers to confidently reproduce and adapt these methods for their specific needs.
References
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Kotecki, B. J., et al. (2009). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 74(15), 5896–5899. [Link]
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